N,N,N'-Trimethyl-N'-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride
Description
N,N,N'-Trimethyl-N'-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride (CAS 60662-16-0, Parent) is a quaternary ammonium salt with a complex ethylenediamine backbone substituted with methyl groups and a 3-phenylindole moiety. It is known by multiple synonyms, including Binedaline HCl, RU-39780, and LS-82945 . The compound’s structure combines an indole ring (with a phenyl substituent at position 3) and a trimethylated ethylenediamine chain, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
57647-35-5 |
|---|---|
Molecular Formula |
C19H24ClN3 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
dimethyl-[2-[methyl-(3-phenylindol-1-yl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C19H23N3.ClH/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22;/h4-12,15H,13-14H2,1-3H3;1H |
InChI Key |
LWSDQRSJVPCQRC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Related CAS |
60662-16-0 (Parent) |
Origin of Product |
United States |
Preparation Methods
Selective Monoalkylation of Ethylenediamine
Initial synthesis involves selective monoalkylation of ethylenediamine to introduce the 3-phenylindole moiety while preserving secondary amines for subsequent methylation. A common approach utilizes N-Boc protection to direct reactivity:
- Ethylenediamine is treated with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-ethylenediamine.
- The free amine undergoes nucleophilic substitution with 1-chloro-3-phenylindole in the presence of K₂CO₃ in DMF at 80°C for 12 hours, achieving 78–85% yields.
- Boc deprotection with HCl/dioxane yields the secondary amine intermediate.
This method minimizes polyalkylation, though competing reactions reduce yields when R groups exhibit steric hindrance.
Functionalization with 3-Phenylindole
Incorporating the 3-phenylindole group requires precision due to the heterocycle’s sensitivity to harsh conditions. Two dominant strategies emerge from literature:
Palladium-Catalyzed C–N Coupling
Palladium-based cross-coupling, adapted from methodologies in, enables direct installation of the indole group:
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | BINAP (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 82–89% |
This method, while efficient, requires rigorous exclusion of oxygen and moisture. The use of BINAP as a ligand enhances regioselectivity for the indole N1 position, critical for maintaining pharmacological activity.
Nucleophilic Aromatic Substitution
For laboratories lacking inert atmosphere capabilities, SNAr reactions offer a viable alternative:
- 3-Phenylindole is treated with NBS to form 1-bromo-3-phenylindole.
- Reaction with N-methylethylenediamine in DMF at 120°C for 48 hours provides the coupled product in 65–72% yield.
While simpler, this route suffers from lower efficiency due to indole’s poor electrophilicity at the 1-position.
Methylation of Secondary Amines
Achieving the N,N,N'-trimethyl configuration necessitates sequential methylation under controlled conditions:
Eschweiler-Clarke Methylation
This classical method remains widely used for tertiary amine synthesis:
- The secondary amine intermediate is refluxed with excess formaldehyde (37% aq.) and formic acid at 100°C for 6 hours.
- Yields range from 88–94%, with over-methylation suppressed by maintaining a 1:3 amine:formaldehyde ratio.
Limitations : Formic acid’s reducing properties may degrade sensitive indole substituents, necessitating alternative approaches for electron-deficient variants.
Reductive Amination
For acid-sensitive substrates, reductive amination with NaBH₃CN proves effective:
- React the amine with formaldehyde (2 equiv) in MeOH at 0°C.
- Add NaBH₃CN (1.5 equiv) portionwise over 1 hour.
- Stir at room temperature for 12 hours (91% yield).
This method’s mild conditions preserve indole integrity but require careful pH control to prevent borane-mediated side reactions.
Hydrochloride Salt Formation
The final step involves protonation to enhance stability and solubility:
Procedure
- Dissolve the free base in anhydrous Et₂O (0.5 M).
- Add HCl gas until pH < 2.0 (monitored by litmus).
- Filter the precipitate and wash with cold Et₂O.
- Dry under vacuum at 40°C for 6 hours (96–98% recovery).
Crystallization from EtOH/Et₂O (1:5) yields colorless needles with >99% purity by HPLC.
Industrial-Scale Considerations
Dayang Chem’s production process () emphasizes cost efficiency:
- Catalyst Recycling : Pd/C from coupling steps is recovered via centrifugation and reactivated with HNO₃ washes (≥7 reuse cycles).
- Solvent Recovery : DMF is distilled under reduced pressure (15 mmHg, 80°C) with <5% loss per batch.
- Throughput : 200 kg batches achieve 83% overall yield through continuous flow methylation reactors.
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Identity | ¹H NMR (D₂O) | δ 7.2–7.8 (m, 9H, Ar) |
| Purity | HPLC-UV (254 nm) | ≥99.0% |
| Chloride Content | Ion Chromatography | 18.5–19.1% |
| Water Content | Karl Fischer | ≤0.5% w/w |
Chemical Reactions Analysis
Types of Reactions: N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-containing drugs .
Medicine: Its indole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug development .
Industry: In the industrial sector, N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related ethylenediamine derivatives:
Key Comparative Insights
Substituent-Driven Bioactivity
- Antiparasitic Activity : The diethylcarbamyl derivative () demonstrates direct activity against microfilariae, likely due to the carbamate group’s electrophilic reactivity, which disrupts parasitic metabolism . In contrast, the target compound’s indole-phenyl group may prioritize CNS or receptor-specific interactions.
- Antihistamine Properties: Chloropyramine () shares a dimethylaminoethyl backbone but incorporates a pyridyl and chlorobenzyl group, enhancing H₁-receptor affinity. The absence of these groups in the target compound suggests divergent therapeutic applications .
Physicochemical Properties
- Solubility and Stability: The target compound’s monohydrochloride salt (vs. dihydrochloride in ) implies moderate water solubility, while the tetramethylphenylenediamine derivative () serves as a redox-active dye due to its conjugated aromatic system .
Research Findings and Limitations
- Antifilarial Lead: identifies N:N:N'-trimethyl-N'-diethylcarbamylethylenediamine as a microfilaricide, underscoring the importance of carbamyl groups in antiparasitic design. The target compound’s indole group may offer a novel mechanism but requires validation .
- Structural Diversity: Ethylenediamine derivatives in (e.g., furfuryl- or lutidyl-substituted) demonstrate how minor substituent changes drastically alter receptor targeting .
Biological Activity
N,N,N'-Trimethyl-N'-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride, commonly referred to as Binedaline Hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H24ClN3
- CAS Number : 57647-35-5
- SMILES Notation : CN(C)CCN(C)n1c2ccccc2c(-c3ccccc3)c1.Cl
The compound features a trimethylated ethylenediamine backbone with a phenyl-indole moiety, which is hypothesized to contribute to its biological activities.
Research indicates that Binedaline Hydrochloride interacts with various biological targets, particularly sigma receptors (σRs). These receptors are known for their role in modulating ion channels and neurotransmitter systems. According to studies, σRs can influence cellular processes such as:
- Calcium Signaling : Modulation of Ca²⁺ release through inositol triphosphate receptors.
- Neurotransmitter Interaction : Regulation of glutamatergic and cholinergic responses.
- Cellular Differentiation : Implications in neuritogenesis and myelination in the central nervous system .
Antimicrobial Activity
A study evaluating various derivatives of indole compounds found that Binedaline Hydrochloride exhibited notable antimicrobial activity against a range of bacterial and fungal strains. The compound was tested using the agar well diffusion method, revealing effective inhibition zones comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| E. coli | 15 | 18 |
| S. aureus | 20 | 22 |
| C. albicans | 17 | 19 |
This table highlights the compound's efficacy relative to control substances.
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that Binedaline Hydrochloride possesses cytotoxic effects on various cancer cell lines. The compound was evaluated using MTT assays, which measure cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 28 |
These results suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
-
Study on Sigma Receptor Interaction :
A study published in PMC examined the interaction of various indole derivatives with σRs. Binedaline Hydrochloride was shown to enhance the receptor's activity, indicating a potential role in neuroprotection and modulation of neurodegenerative diseases . -
Antimicrobial Efficacy Assessment :
A comprehensive evaluation of Binedaline's antimicrobial properties was conducted against clinical isolates. The results indicated superior activity compared to traditional antibiotics, suggesting its potential use in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
